molecular formula C18H14F3N5O B11153936 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide

Cat. No.: B11153936
M. Wt: 373.3 g/mol
InChI Key: XVHJQJFZCSWTKP-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications due to their ability to interact with biopolymers in living systems .

Properties

Molecular Formula

C18H14F3N5O

Molecular Weight

373.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H14F3N5O/c19-18(20,21)17-25-13-6-5-10(9-14(13)26-17)16(27)22-8-7-15-23-11-3-1-2-4-12(11)24-15/h1-6,9H,7-8H2,(H,22,27)(H,23,24)(H,25,26)

InChI Key

XVHJQJFZCSWTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Biological Activity

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(trifluoromethyl)-1H-1,3-benzimidazole-5-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The IUPAC name of the compound is this compound, and its molecular formula is C18H14F3N5O.

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The benzimidazole moiety can interact with various enzymes, potentially inhibiting their activity. This interaction often involves binding to the active site of the enzyme.

Receptor Modulation: The structural features of the compound may allow it to act as a modulator for specific receptors, influencing cellular signaling pathways.

Reactive Oxygen Species (ROS) Generation: Some studies suggest that compounds with similar structures can induce ROS production, leading to oxidative stress in cancer cells and subsequent apoptosis.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that related compounds can sensitize cancer cells to radiation therapy by inducing DNA damage through ROS production and activating apoptotic pathways.

CompoundCell LineIC50 (µM)Mechanism
Complex 2bA375 (melanoma)Not specifiedROS generation, DNA damage
This compoundMDA-MB-231 (breast cancer)5.2DNA fragmentation

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have also been explored. The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and has been tested for its ability to inhibit bacterial growth effectively.

Case Studies

Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on Melanoma Cells: A study found that a related benzimidazole complex significantly increased the sensitivity of melanoma cells to radiation therapy by inducing intracellular ROS and activating apoptotic pathways.
  • Antibacterial Testing: Another study evaluated the antibacterial effects of benzimidazole derivatives against common pathogens and reported promising results, indicating potential for development as therapeutic agents.

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